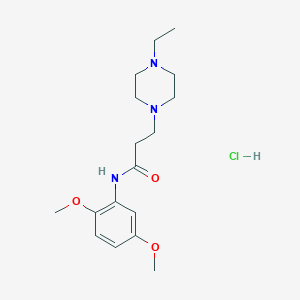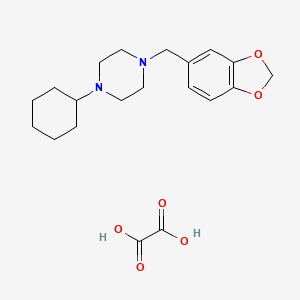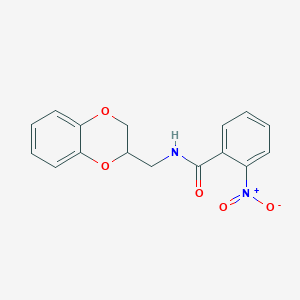
1-(benzylsulfonyl)-4-(3-methylbutanoyl)piperazine
Descripción general
Descripción
1-(Benzylsulfonyl)-4-(3-methylbutanoyl)piperazine is a chemical compound used in scientific research for its potential therapeutic properties. This compound has been shown to have an impact on various biochemical and physiological processes, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action for 1-(benzylsulfonyl)-4-(3-methylbutanoyl)piperazine is not fully understood. However, it is believed to work by inhibiting certain enzymes or receptors in the body, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-(benzylsulfonyl)-4-(3-methylbutanoyl)piperazine can have a variety of biochemical and physiological effects. These include anti-inflammatory properties, anti-tumor activity, and neuroprotective effects. Additionally, this compound has been shown to have a positive impact on cardiovascular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(benzylsulfonyl)-4-(3-methylbutanoyl)piperazine in lab experiments is its potential therapeutic properties. This compound has been shown to have a wide range of effects, making it a promising candidate for further investigation. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are many potential future directions for research on 1-(benzylsulfonyl)-4-(3-methylbutanoyl)piperazine. Some possible areas of investigation include exploring its potential therapeutic uses in cancer treatment, investigating its impact on neurological diseases such as Alzheimer's and Parkinson's, and further exploring its cardiovascular effects. Additionally, researchers may seek to better understand the mechanism of action for this compound in order to develop more targeted therapies.
Aplicaciones Científicas De Investigación
1-(Benzylsulfonyl)-4-(3-methylbutanoyl)piperazine has been investigated for its potential therapeutic properties in a variety of scientific research studies. Some of the areas where this compound has shown promise include cancer research, neurology, and cardiovascular disease.
Propiedades
IUPAC Name |
1-(4-benzylsulfonylpiperazin-1-yl)-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-14(2)12-16(19)17-8-10-18(11-9-17)22(20,21)13-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWXNWWKKGUXDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Benzylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[4-(acetyloxy)benzoyl]amino}-4-methylbenzoic acid](/img/structure/B3939665.png)
![5-(4-chlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3939667.png)


![3-{[4-(propylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B3939685.png)
![4-(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B3939706.png)
![6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3939707.png)

![2,6-dimethoxy-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B3939720.png)
![4-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939727.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3939734.png)
![2-(2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3939736.png)
![N-[(2S*,4R*,6S*)-2-benzyl-6-(5-tert-butyl-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3939749.png)